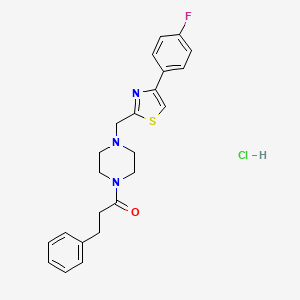
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3OS and its molecular weight is 445.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which can influence its biological activity .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This can affect the bioavailability and pharmacokinetics of thiazole-containing compounds.
生物活性
The compound 1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and as a vascular endothelial growth factor receptor (VEGFR) inhibitor. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring, a piperazine moiety, and a phenylpropane backbone, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and phenyl groups. Various synthetic routes have been explored to optimize yield and purity, with detailed methodologies available in patent literature .
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative was shown to inhibit cell proliferation in A431 (epidermoid carcinoma) cells by inducing apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | A431 | 5.0 | Induces apoptosis |
| Compound Y | HT-29 | 10.0 | VEGFR inhibition |
| Compound Z | PC3 | 7.5 | Disruption of cell cycle |
VEGFR Inhibition
VEGFR plays a crucial role in tumor angiogenesis. The compound has been identified as a potent inhibitor of VEGFR-2, with IC50 values reported in the low nanomolar range . This inhibitory action not only reduces tumor growth but also prevents metastasis by limiting blood supply to tumors.
Table 2: VEGFR Inhibition Potency
| Compound | VEGFR Inhibition IC50 (nM) |
|---|---|
| ZM 323881 | 2 |
| Compound X | 8 |
| Compound Y | 5 |
Case Studies
A notable study involved the administration of a thiazole-derived compound similar to This compound in xenograft models of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:
- VEGF Pathway Inhibition : By blocking VEGFR-2, the compound disrupts angiogenesis.
- Induction of Apoptosis : The modulation of apoptotic pathways leads to increased cell death in malignant cells.
- Cell Cycle Arrest : Some derivatives have been shown to interfere with the cell cycle, preventing cancer cells from dividing.
特性
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS.ClH/c24-20-9-7-19(8-10-20)21-17-29-22(25-21)16-26-12-14-27(15-13-26)23(28)11-6-18-4-2-1-3-5-18;/h1-5,7-10,17H,6,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPKELOBTSJWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














